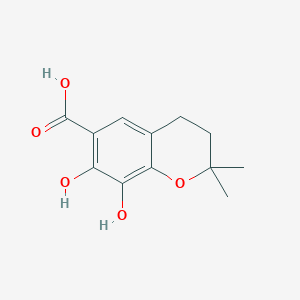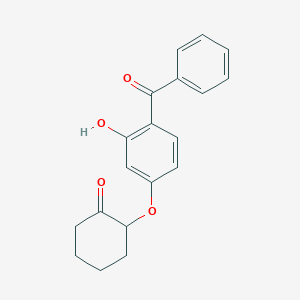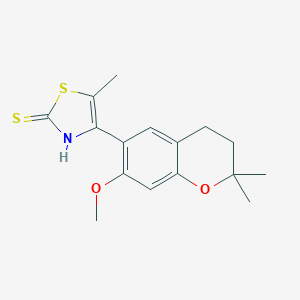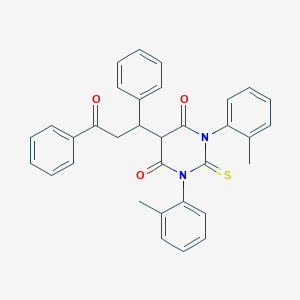
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide, also known as BSI-201, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSI-201 belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment.
Mécanisme D'action
The mechanism of action of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role in inhibiting PARP, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is its potential to enhance the effectiveness of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of this compound is its potential toxicity. In preclinical studies, this compound has been shown to cause bone marrow suppression, which can lead to decreased white blood cell counts and increased susceptibility to infection.
Orientations Futures
There are several future directions for research on N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide. One area of interest is the development of more potent PARP inhibitors with improved selectivity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which would allow for more personalized cancer treatment. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.
Méthodes De Synthèse
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of breast, ovarian, and pancreatic cancer. This compound works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Propriétés
Formule moléculaire |
C16H15F3N2O4S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O4S/c1-24-11-8-9-14(25-2)13(10-11)20-15(16(17,18)19)21-26(22,23)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21) |
Clé InChI |
MTTSUBMKHXGEQA-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
